Choline 2-ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

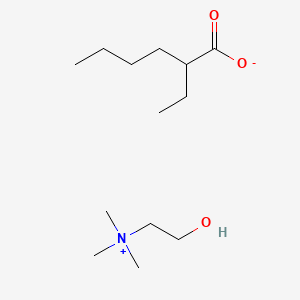

Choline 2-ethylhexanoate is a useful research compound. Its molecular formula is C13H29NO3 and its molecular weight is 247.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Choline 2-ethylhexanoate has been utilized in the formulation of drug delivery systems, particularly through the development of biocompatible ionic liquids. These ionic liquids can modify the surface properties of nanoparticles, enhancing their stability and cellular uptake.

Case Study: Ionic Liquid-Integrated Nanoparticles

- Objective: To enhance the delivery efficiency of linear biodegradable polymers.

- Methodology: Choline-based ionic liquids were integrated into linear block copolymeric nanoparticles (LDBCs). The study assessed the impact on dispersity and hemolysis rates.

- Findings: The incorporation of this compound significantly reduced hemolysis from 73% to lower levels, indicating improved biocompatibility. Additionally, dynamic light scattering showed an increase in particle size from 65 nm to 149 nm, suggesting enhanced stability in physiological conditions .

Biocompatible Materials

This compound is also explored for its role in creating biocompatible materials that can be used in medical applications such as implants and drug delivery devices.

Case Study: Biodegradable Polymers for Drug Delivery

- Objective: To develop a biodegradable implant for sustained drug release.

- Methodology: The study synthesized a polymer matrix incorporating this compound to evaluate its degradation rate and drug release kinetics.

- Findings: The polymer demonstrated a controlled release profile over several weeks, with minimal inflammatory response observed in vivo. The degradation products were non-toxic, supporting its potential use in long-term medical applications .

Cosmetic Formulations

In cosmetics, this compound has been identified as an effective emulsifying agent that enhances the stability of formulations.

Case Study: Stability of Cosmetic Emulsions

- Objective: To evaluate the effectiveness of this compound as an emulsifier.

- Methodology: Various cosmetic formulations were tested for stability using different emulsifying agents, including choline derivatives.

- Findings: Formulations containing this compound exhibited superior stability compared to those using traditional emulsifiers, leading to longer shelf life and improved texture .

Table 1: Properties of this compound in Drug Delivery Systems

| Property | Value |

|---|---|

| Hemolysis Rate | Reduced from 73% |

| Particle Size (before IL) | 65 nm |

| Particle Size (after IL) | 149 nm |

| Zeta Potential | Increased from -20 mV to -60 mV |

Table 2: Performance Metrics of Biodegradable Polymers

| Parameter | Result |

|---|---|

| Drug Release Duration | Up to 26 weeks |

| Inflammatory Response | Minimal |

| Degradation Products Toxicity | Non-toxic |

Propiedades

Número CAS |

68856-36-0 |

|---|---|

Fórmula molecular |

C13H29NO3 |

Peso molecular |

247.37 g/mol |

Nombre IUPAC |

2-ethylhexanoate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C8H16O2.C5H14NO/c1-3-5-6-7(4-2)8(9)10;1-6(2,3)4-5-7/h7H,3-6H2,1-2H3,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |

Clave InChI |

XUZNXNABRSCKOA-UHFFFAOYSA-M |

SMILES canónico |

CCCCC(CC)C(=O)[O-].C[N+](C)(C)CCO |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.